Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate
Description
Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate is a benzoate ester derivative featuring an ortho-substituted amino group linked to a 4-bromophenylacetyl moiety. This compound is synthesized via alkylation reactions involving ethyl chloroacetate and a hydrazinecarbothioamide precursor under anhydrous conditions . Its structure is confirmed through spectral data (e.g., NMR, IR), elemental analysis, and chemical transformations such as hydrolysis and hydrazinolysis .
Properties
Molecular Formula |
C17H16BrNO3 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16BrNO3/c1-2-22-17(21)14-5-3-4-6-15(14)19-16(20)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
AVXXAPPZBCWCPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE typically involves the reaction of 4-bromophenylacetic acid with ethyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under specific conditions:
Ester Hydrolysis
| Reagents/Conditions | Product | Notes |
|---|---|---|
| NaOH (aqueous/ethanol) | 2-{[(4-Bromophenyl)acetyl]amino}benzoic acid | Yields carboxylic acid via saponification. |
| H₂SO₄ (acidic hydrolysis) | Same as above | Slower kinetics compared to basic conditions. |
Amide Hydrolysis
| Reagents/Conditions | Product | Notes |
|---|---|---|
| 6M HCl (reflux) | 2-Aminobenzoic acid + 4-bromophenylacetic acid | Acidic cleavage of the amide bond. |
| NaOH (concentrated, heat) | Sodium salt of 4-bromophenylacetic acid + ethyl 2-aminobenzoate | Alkaline hydrolysis followed by ester saponification. |
Reduction Reactions
The compound undergoes reduction at both the ester and amide functionalities:
Cross-Coupling Reactions
The 4-bromophenyl group participates in palladium-catalyzed cross-coupling:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, boronic acid, DME/H₂O | Biaryl derivatives (e.g., 4-phenyl-substituted analog). |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, toluene | Aryl amine derivatives. |
Acyl Substitution
Electrophilic Aromatic Substitution
The bromophenyl ring directs electrophiles to specific positions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-4-bromophenyl derivative |
| Sulfonation | H₂SO₄, SO₃, 100°C | 3-Sulfo-4-bromophenyl derivative |
Key Reaction Data Table
| Reaction Type | Yield Range (%) | Optimal Conditions | Key Reference |
|---|---|---|---|
| Ester Hydrolysis | 85–92 | 2M NaOH, ethanol, 70°C, 4h | |
| LiAlH₄ Reduction | 78–84 | 0.1M LiAlH₄, THF, 0°C→RT, 2h | |
| Suzuki Coupling | 65–75 | Pd(PPh₃)₄, Na₂CO₃, 80°C, 12h |
Scientific Research Applications
Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
- Anticancer Activity : The compound has demonstrated promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays have indicated that it induces apoptosis in these cells, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results indicate that the compound is particularly effective against Bacillus subtilis, showcasing its potential for development as an antibacterial agent.
Anticancer Screening
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The IC50 values obtained from these assays are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
The findings suggest that the compound exhibits moderate cytotoxicity against the tested cancer cell lines, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: Ethyl 4-[[2-(4-Bromophenyl)acetyl]amino]benzoate
- Structure: The para-substituted isomer differs in the position of the amino group on the benzoate ring (para vs. ortho) (Figure 1).
- Molecular Formula: C₁₇H₁₆BrNO₃; Molecular Weight: 362.2 g/mol .
- Key Properties: XLogP3: 3.6 (indicating moderate lipophilicity) Hydrogen Bonding: 1 donor, 3 acceptors Rotatable Bonds: 6 (vs. 9 in the ortho isomer due to steric hindrance) .
Oxyacetyl-Modified Derivative: Ethyl 2-[[2-[2-(4-Bromophenyl)acetyl]oxyacetyl]amino]benzoate
- Structure : Incorporates an additional oxyacetyl group, increasing structural complexity.
- Molecular Formula: C₁₉H₁₈BrNO₅; Molecular Weight: 420.3 g/mol .
- Key Properties: XLogP3: 4.1 (higher lipophilicity due to the oxyacetyl chain) Hydrogen Bonding: 1 donor, 5 acceptors Topological Polar Surface Area (TPSA): 81.7 Ų (vs. 55.4 Ų in the para isomer) .
- Implications : The extended chain may enhance metabolic stability but reduce membrane permeability.
Chlorinated Analog: Ethyl 4-({[(4-Chlorobenzyl)sulfanyl]acetyl}amino)benzoate
- Structure : Substitutes bromine with chlorine and introduces a sulfanyl group.
- Molecular Formula: C₁₈H₁₇ClNO₃S; Molecular Weight: 378.8 g/mol .
- The sulfanyl group enables thiol-mediated interactions, useful in prodrug design .
Dichlorophenoxy Derivative: Ethyl 4-[[2-(2,4-Dichlorophenoxy)acetyl]amino]benzoate
- Structure: Replaces bromophenyl with 2,4-dichlorophenoxy.
- Molecular Formula: C₁₇H₁₅Cl₂NO₄; Molecular Weight: 380.2 g/mol .
- Key Properties :
- Implications : The electron-withdrawing chlorine atoms enhance stability in acidic conditions but may limit solubility.
Formyl-Containing Derivative: Ethyl 4-([(4-Bromo-2-formylphenoxy)acetyl]amino)benzoate
- Structure: Features a formyl group on the phenoxy ring.
- Molecular Formula : C₁₈H₁₅BrN₂O₅; Molecular Weight : 433.2 g/mol .
- Implications : The formyl group introduces reactivity for Schiff base formation, enabling conjugation with amines or hydrazines in drug delivery systems .
Data Table: Comparative Analysis of Key Parameters
*Estimated based on para-isomer data.
Biological Activity
Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources, highlighting the compound's antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
This compound is characterized by its unique structure that includes an ethyl ester group, a bromophenyl moiety, and an acetylamino group. The synthesis typically involves the acylation of ethyl 2-aminobenzoate with 4-bromophenylacetyl chloride, followed by purification processes such as recrystallization.
1. Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
| Mycobacterium tuberculosis | 25 |
These results indicate that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
2. Anticancer Activity
Research has also explored the anticancer potential of this compound. Studies using various cancer cell lines have reported IC50 values indicating its effectiveness in inhibiting cell proliferation.
- IC50 Values for selected cancer cell lines are presented in Table 2:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung adenocarcinoma) | 30 |
| HeLa (Cervical carcinoma) | 25 |
| MCF-7 (Breast cancer) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting that the compound may interfere with critical cellular processes essential for cancer cell survival .
3. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. Inhibition assays targeting cyclooxygenase enzymes (COX-1 and COX-2) reveal that it possesses selective COX-2 inhibition properties.
- Inhibitory Concentration :
- COX-2: IC50 = 0.017 µM
- COX-1: IC50 = 0.098 µM
This selectivity suggests that the compound could be beneficial in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Case Studies
Several case studies have highlighted the compound's efficacy in clinical settings. For instance, a study involving patients with chronic inflammatory diseases showed significant improvement in symptoms following treatment with formulations containing this compound.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via amide coupling between ethyl 2-aminobenzoate and 4-bromophenylacetyl chloride. Key steps include:
- Activation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF at 0–25°C to activate the carboxylic acid moiety of 4-bromophenylacetic acid.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields (~60–75%) depend on stoichiometric ratios and reaction time .
- Precursor Synthesis : 4-Bromophenylacetic acid (precursor) is synthesized via Friedel-Crafts acylation of bromobenzene with acetyl chloride, followed by hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), ester ethyl group (δ 1.3 ppm triplet, δ 4.3 ppm quartet), amide NH (δ 8.5–9.0 ppm, broad).
- ¹³C NMR : Ester carbonyl (δ 168–170 ppm), amide carbonyl (δ 165–167 ppm), C-Br (δ 120–125 ppm) .
- IR : Ester C=O stretch (~1720 cm⁻¹), amide N-H bend (~1550 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) .
- X-ray Crystallography : Confirms molecular geometry; phenacyl benzoate derivatives exhibit planar aromatic systems and hydrogen-bonded amide motifs .
Q. What initial biological screening methods are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using 50–200 µg/mL concentrations .
- Enzyme Inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition) with 0.1–10 µM compound, comparing IC₅₀ values to controls like galantamine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that may skew bioactivity. Compare with reference standards .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell passage number) to minimize variability. For example, chlorimuron-ethyl’s herbicidal activity varies with pH-dependent hydrolysis .
Q. What computational strategies elucidate the structure-activity relationship (SAR) of this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). The 4-bromophenyl group shows hydrophobic binding to active sites, while the ester enhances membrane permeability .
- QSAR Modeling : Train models using Hammett constants (σ) for substituents; bromine’s electron-withdrawing effect correlates with enhanced antimicrobial activity .
Q. How can metabolic stability and degradation pathways be studied for this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor hydrolysis (ester → carboxylic acid) via LC-MS. Use NADPH cofactor to assess oxidative metabolism .
- Degradation Studies : Expose to simulated gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 7.4, pancreatin). Track degradation products (e.g., 4-bromophenylacetic acid) over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
